4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole
Description
4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative characterized by a bromine atom at the 4-position, methyl groups at the 3- and 5-positions, and a 4-fluorobenzyl group at the 1-position. Its molecular formula is C₁₂H₁₁BrFN₂, with a molecular weight of 297.14 g/mol. The compound’s structure combines electron-withdrawing (bromine, fluorine) and lipophilic (methyl, benzyl) groups, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H12BrFN2 |
|---|---|
Molecular Weight |
283.14 g/mol |
IUPAC Name |
4-bromo-1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H12BrFN2/c1-8-12(13)9(2)16(15-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3 |
InChI Key |
SJCPRTHXPXPLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions often involve heating and the use of an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new compound with a carbon-carbon bond formed between the pyrazole ring and the organoboron compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activities. The compound 4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole has been synthesized and evaluated for its potential to inhibit cancer cell proliferation. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The specific compound showed a significant reduction in cell viability at micromolar concentrations .
2. Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Research indicates that certain pyrazole derivatives can inhibit the growth of bacteria and fungi.
- Case Study : A publication highlighted the effectiveness of modified pyrazoles against resistant strains of bacteria, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
Agricultural Applications
3. Agrochemical Development
The structure of this compound allows for modifications that enhance its efficacy as a pesticide or herbicide.
- Research Findings : Studies have shown that pyrazole derivatives can act as effective herbicides by inhibiting specific enzymes in plant metabolism. The fluorine substitution in this compound may enhance its bioactivity and selectivity towards target plants while minimizing effects on non-target species .
Material Science Applications
4. Synthesis of Functional Materials
The unique chemical properties of this compound make it suitable for the development of new materials.
- Application Example : The compound has been utilized in the synthesis of novel polymers and nanomaterials that exhibit enhanced thermal stability and mechanical properties. These materials are being explored for use in coatings and composites .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The molecular targets and pathways involved can vary widely and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent Variations and Key Features
Key Observations :
- The 4-fluorobenzyl group in the target compound provides a balance between lipophilicity and electronic effects, unlike the 3-methoxypropyl group (in ), which prioritizes solubility.
- Chloromethyl (in ) and bromophenyl (in ) substituents increase reactivity for cross-coupling or nucleophilic substitution reactions.
Key Observations :
- The target compound’s bromine and fluorobenzyl groups may enhance cytotoxicity compared to simpler methyl-substituted pyrazoles, as seen in , where bromine-containing complexes showed higher activity.
Physicochemical and Spectral Properties
Melting points, spectral data, and solubility vary significantly with substituents:
Table 3: Physicochemical Comparisons
Key Observations :
Biological Activity
4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole, with the CAS number 898050-11-8, is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
- Molecular Formula : C12H12BrFN2
- Molecular Weight : 283.14 g/mol
- Structure : The compound features a bromine atom at the 4-position and a fluorobenzyl group at the 1-position of the pyrazole ring, contributing to its unique biological profile.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted that various pyrazole compounds demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC50 values for some derivatives ranged from 0.02 to 0.04 μM, indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .
Anticancer Properties
Pyrazole derivatives have also been investigated for their anticancer potential. A study on structurally similar compounds revealed that certain pyrazoles could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and inhibition of cell proliferation .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been explored through molecular docking studies, which suggest that these compounds can effectively scavenge free radicals and inhibit oxidative stress-related pathways . This is particularly relevant in the context of diseases where oxidative stress plays a significant role.
Case Studies
- In vitro Studies : Several in vitro studies have been conducted to evaluate the biological activities of this compound. These studies often involve assays measuring cell viability, cytokine production, and enzyme activity related to inflammation and cancer progression.
- Animal Models : Animal studies have been utilized to assess the efficacy and safety of this compound in vivo. For example, models of carrageenan-induced paw edema have shown reduced inflammation upon administration of pyrazole derivatives .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
